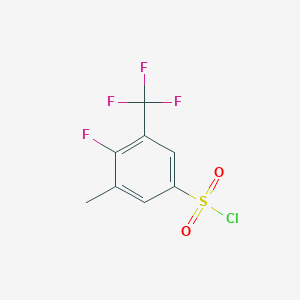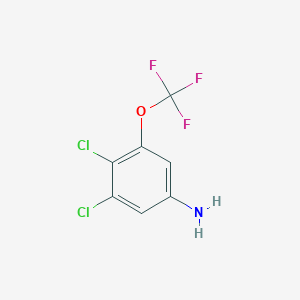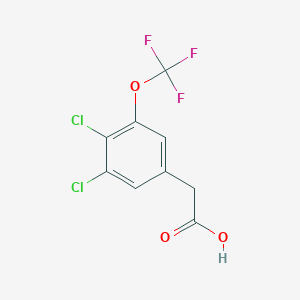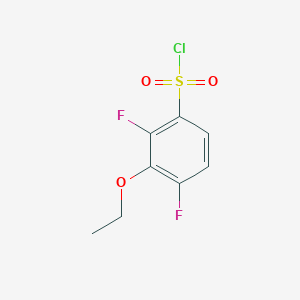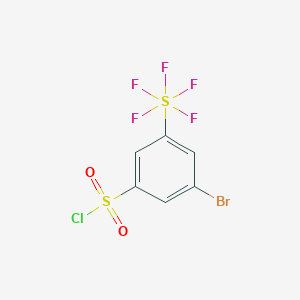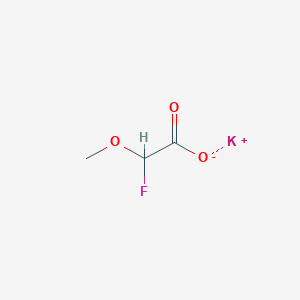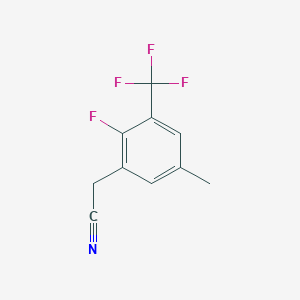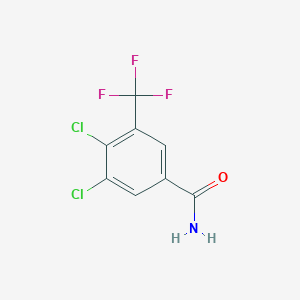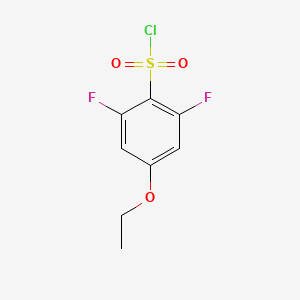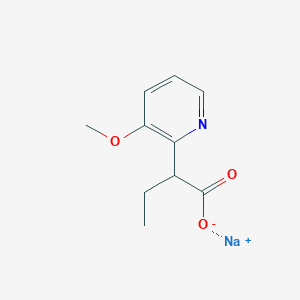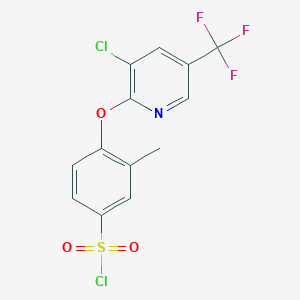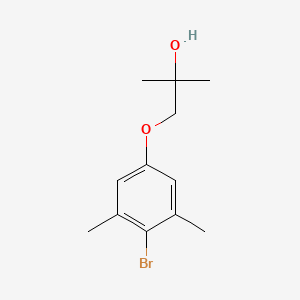
1-(4-溴-3,5-二甲基苯氧基)-2-甲基丙醇
描述
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C18H26BrNO3 . The InChI code for this compound is 1S/C18H26BrNO3/c1-12-10-15 (11-13 (2)16 (12)19)22-14-6-8-20 (9-7-14)17 (21)23-18 (3,4)5/h10-11,14H,6-9H2,1-5H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 384.31 . The predicted boiling point is 453.9±45.0 °C and the predicted density is 1.268±0.06 g/cm3 . The compound should be stored at 2-8°C .科学研究应用
5-羟色胺激动剂研究
- 对1-(4-溴-2,5-二甲氧基苯基)-2-氨基丙烷(DOB)的研究,这是一种与1-(4-溴-3,5-二甲基苯氧基)-2-甲基丙醇相关的化合物,揭示了它作为5-羟色胺(5-HT)激动剂的作用。它对某些中枢5-HT结合位点,特别是5-HT2位点,显示出高亲和力和选择性。值得注意的是,DOB的R-(-)异构体显示出比其S-(+)对映体和DOB的各种N-甲基衍生物在中枢5-HT2结合位点的亲和力和行为研究中的效力更大 (Glennon et al., 1987)。
分析化学与检测
- 开发了一种气相色谱法来分析1-(2,6-二甲基苯氧基)-2-氨基丙烷,在尿液中结构类似于感兴趣的化合物。该方法涉及酸水解以提高从尿液中的回收率,突显了其在类似化合物的分析应用中的潜力 (Szinai et al., 1973)。
合成和药用应用
- 对含有各种取代基的嘧啶-4(3H)-酮的新衍生物的合成和抗HIV-1活性的研究,其中包括合成具有1-溴-2-(3,5-二甲基苯氧基)乙烷结构的化合物,表明在制药行业中的潜在应用。这些化合物显示出对1型人类免疫缺陷病毒的抑制性质 (Novikov et al., 2004)。
抗惊厥特性
- 对N-[(2,6-二甲基苯氧基)烷基]氨基烷醇,这是与问题中的化合物类似的一类化合物的研究,揭示了显著的抗惊厥活性。这项研究中最活跃的化合物在各种动物模型中显示出疗效,表明类似化合物在治疗惊厥中的潜力 (Waszkielewicz et al., 2015)。
安全和危害
The safety data sheet for this compound suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
属性
IUPAC Name |
1-(4-bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-8-5-10(6-9(2)11(8)13)15-7-12(3,4)14/h5-6,14H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKKOTJHTNIELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



